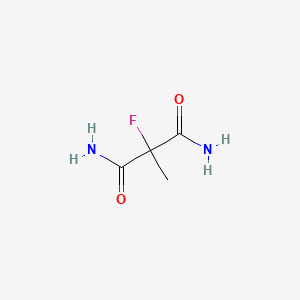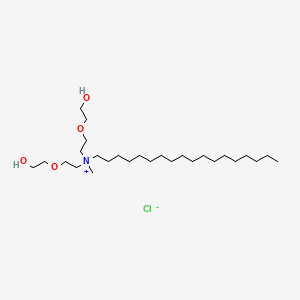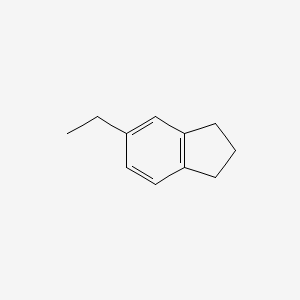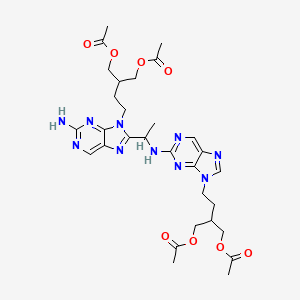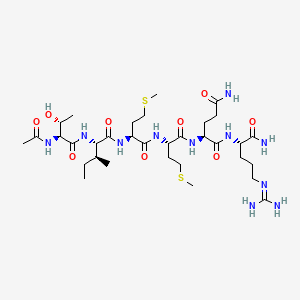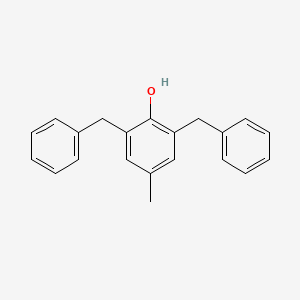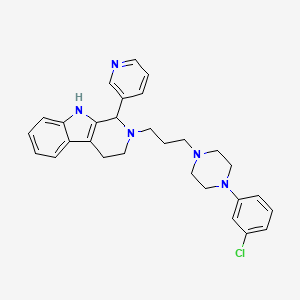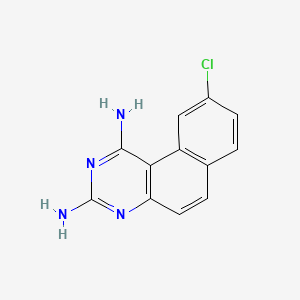
Benzo(f)quinazoline-1,3-diamine, 9-chloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo(f)quinazoline-1,3-diamine, 9-chloro- is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound features a fused benzene and pyrimidine ring system, with chlorine and amine functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(f)quinazoline-1,3-diamine, 9-chloro- can be achieved through various methods, including:
Microwave-assisted reaction: This method uses microwave irradiation to accelerate the reaction, resulting in higher yields and shorter reaction times.
Metal-mediated reaction: Transition metals such as copper or palladium are used as catalysts to facilitate the formation of the quinazoline ring.
Ultrasound-promoted reaction: Ultrasonic waves are employed to enhance the reaction rate and improve product yield.
Phase-transfer catalysis: This technique involves the use of a phase-transfer catalyst to transfer reactants between immiscible phases, thereby increasing the reaction efficiency.
Industrial Production Methods
Industrial production of Benzo(f)quinazoline-1,3-diamine, 9-chloro- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzo(f)quinazoline-1,3-diamine, 9-chloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline-3-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinazoline derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups into the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Halogenating agents like chlorine and bromine are employed for substitution reactions.
Major Products Formed
Oxidation: Quinazoline-3-oxide derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various halogenated quinazoline derivatives.
Scientific Research Applications
Benzo(f)quinazoline-1,3-diamine, 9-chloro- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antiviral, and antibacterial properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of Benzo(f)quinazoline-1,3-diamine, 9-chloro- involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, thereby disrupting cellular processes and leading to therapeutic effects. For example, it may inhibit kinases involved in cancer cell proliferation, leading to reduced tumor growth .
Comparison with Similar Compounds
Similar Compounds
Quinazoline: The parent compound with a similar core structure but lacking the chlorine and amine functional groups.
Dihydroquinazoline: A reduced form of quinazoline with similar biological activities.
Quinazoline-3-oxide: An oxidized derivative with distinct chemical properties.
Uniqueness
Benzo(f)quinazoline-1,3-diamine, 9-chloro- is unique due to the presence of the chlorine atom and amine groups, which confer specific chemical reactivity and biological activity. These functional groups enhance its potential as a therapeutic agent and differentiate it from other quinazoline derivatives .
Properties
CAS No. |
37521-56-5 |
|---|---|
Molecular Formula |
C12H9ClN4 |
Molecular Weight |
244.68 g/mol |
IUPAC Name |
9-chlorobenzo[f]quinazoline-1,3-diamine |
InChI |
InChI=1S/C12H9ClN4/c13-7-3-1-6-2-4-9-10(8(6)5-7)11(14)17-12(15)16-9/h1-5H,(H4,14,15,16,17) |
InChI Key |
YLALQNZRNZTGHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC3=C2C(=NC(=N3)N)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



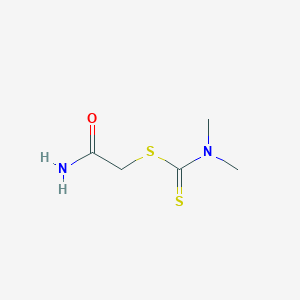
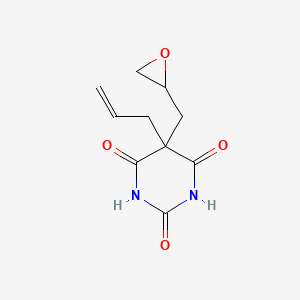
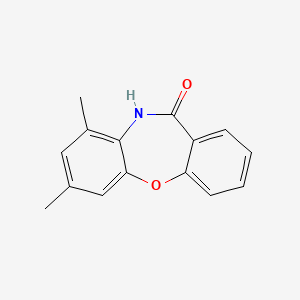
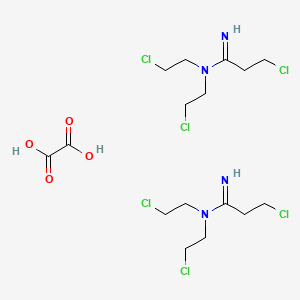
![1-(1,3,3-Trimethyl-2-oxabicyclo[2.2.2]oct-5-en-6-yl)piperidine](/img/structure/B12792499.png)
